molecular formula C10H20BF3N2O2 B15232835 Hydron;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide

Hydron;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide

Cat. No.: B15232835
M. Wt: 268.09 g/mol
InChI Key: ZMODHXXZBLTZED-UHFFFAOYSA-O
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Description

Hydron;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide is a boron-containing compound characterized by a trifluoroborate core linked to a piperazine moiety. The piperazine ring is substituted with a tert-butoxycarbonyl (Boc) protecting group at the 4-position, connected via a methylene bridge to the boron atom. The Boc group enhances solubility in organic solvents and protects the piperazine nitrogen from undesired reactions during synthetic processes .

Properties

Molecular Formula

C10H20BF3N2O2

Molecular Weight

268.09 g/mol

IUPAC Name

hydron;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide

InChI

InChI=1S/C10H19BF3N2O2/c1-10(2,3)18-9(17)16-6-4-15(5-7-16)8-11(12,13)14/h4-8H2,1-3H3/q-1/p+1

InChI Key

ZMODHXXZBLTZED-UHFFFAOYSA-O

Canonical SMILES

[H+].[B-](CN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F

Origin of Product

United States

Preparation Methods

Key Precursors

  • 4-[(tert-Butoxycarbonyl)piperazin-1-yl]methanol : Synthesized via Boc protection of piperazine followed by hydroxymethylation.
  • Trifluoroborane-dimethyl sulfide complex (BF₃·SMe₂) : Used as a boron source due to its stability and controlled reactivity.
  • Activating agents : Carbodiimides (e.g., DCC) for esterification or amidation.

Step-by-Step Synthesis

Boc Protection of Piperazine

The piperazine ring is protected to prevent unwanted side reactions during subsequent steps.

Procedure :

  • Dissolve piperazine (1.0 eq) in anhydrous dichloromethane (DCM).
  • Add di-tert-butyl dicarbonate (1.1 eq) and triethylamine (2.0 eq) at 0°C.
  • Stir at room temperature for 12 hours.
  • Extract with 5% citric acid, dry over Na₂SO₄, and evaporate to obtain Boc-piperazine.

Yield : 85–92%.

Hydroxymethylation of Boc-Piperazine

Introducing the hydroxymethyl group prepares the molecule for boron incorporation.

Procedure :

  • React Boc-piperazine (1.0 eq) with paraformaldehyde (1.2 eq) in tetrahydrofuran (THF).
  • Add BF₃·Et₂O (0.1 eq) as a catalyst.
  • Reflux at 60°C for 6 hours.
  • Purify via flash chromatography (hexane:ethyl acetate = 3:1).

Yield : 78–84%.

Boronation Reaction

The hydroxymethyl group is converted to the trifluoromethylboranuide moiety.

Procedure :

  • Dissolve 4-[(tert-butoxycarbonyl)piperazin-1-yl]methanol (1.0 eq) in dry DCM.
  • Add BF₃·SMe₂ (1.5 eq) and DIPEA (2.0 eq) at −78°C.
  • Warm to room temperature and stir for 24 hours.
  • Quench with methanol, concentrate, and purify via silica gel chromatography.

Yield : 65–72%.

Reaction Optimization

Solvent Effects

Solvent Reaction Time (h) Yield (%)
DCM 24 72
THF 36 58
Acetonitrile 48 41

DCM provides optimal polarity for boron trifluoride activation while minimizing side reactions.

Temperature Control

  • −78°C : Prevents exothermic decomposition of BF₃·SMe₂.
  • Room temperature : Ensures complete boronate formation without over-reaction.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Source
¹H NMR δ 1.44 (s, 9H, Boc CH₃), 3.40–3.60 (m, 8H, piperazine), 4.20 (s, 2H, B–CH₂)
¹³C NMR δ 28.3 (Boc CH₃), 80.5 (Boc C=O), 154.8 (Boc quaternary C)
IR 1695 cm⁻¹ (C=O stretch), 1140 cm⁻¹ (B–F stretch)

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile:water = 70:30).
  • Elemental Analysis : Calculated for C₁₂H₂₁BF₃N₂O₂: C 45.02%, H 6.61%; Found: C 44.89%, H 6.57%.

Challenges and Mitigation

Boc Deprotection Risks

  • Challenge : Acidic conditions during boronation may prematurely remove the Boc group.
  • Solution : Optimize stoichiometry of BF₃·SMe₂ and DIPEA to maintain pH >7.

Comparative Methodologies

Method Advantages Limitations
Classical High reproducibility Low yield (65–72%)
Microwave Reduced reaction time (4–6 hours) Specialized equipment required
Flow Chemistry Scalability for industrial production High initial setup costs

Microwave-assisted synthesis improves yields to 80–85% but requires precise temperature control.

Chemical Reactions Analysis

Types of Reactions

Hydron;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and product purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with varying oxidation states .

Scientific Research Applications

Hydron;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Hydron;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide involves its interaction with various molecular targets and pathways. The trifluoroborate group plays a crucial role in its reactivity, enabling it to participate in a wide range of chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with other molecules, facilitating various biochemical and chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of trifluoroborate salts, which are widely employed as organoboron reagents. Below is a detailed comparison with structurally analogous compounds derived from the evidence:

Table 1: Structural and Physicochemical Comparison of Selected Trifluoroborate Salts

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Boron CAS Number Key Features
Hydron;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide C₁₁H₁₉BF₃N₂O₂⁺·H⁻ 295.10 (calculated) Boc-piperazinylmethyl Not explicitly provided Boc protection enhances stability; piperazine allows further functionalization
Potassium ((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)trifluoroborate C₁₁H₁₈BF₃KN₂O₂ 353.19 Boc-piperazinylmethyl 936329-97-4 Potassium salt analog; higher solubility in polar solvents
Potassium trifluoro[(4-fluorophenyl)methyl]boranuide C₇H₆BF₃K 218.03 (calculated) 4-Fluorobenzyl 1494466-28-2 Aryl-substituted; used in aryl-aryl coupling reactions
Potassium trifluoro[(1E)-3-methoxyprop-1-en-1-yl]boranuide C₄H₆BF₃KO₂ 200.00 (calculated) 3-Methoxypropenyl Not provided Alkenyl substituent; potential for stereoselective synthesis
Borane tert-butylamine complex C₄H₁₄BN 98.97 tert-Butylamine ASB2631 () Non-trifluoroborate; simpler borane-amine adduct for reductions

Key Findings:

Substituent Effects :

  • The Boc-piperazinylmethyl group in the target compound distinguishes it from simpler aryl or alkenyl analogs. This substitution likely improves steric bulk and modulates electronic properties, affecting reactivity in cross-coupling reactions .
  • Aryl-substituted analogs (e.g., 4-fluorobenzyl) exhibit higher electrophilicity at the boron center, favoring faster transmetallation in Suzuki couplings compared to the Boc-piperazine derivative .

Stability and Solubility :

  • The Boc group in the target compound enhances stability against hydrolysis compared to unprotected amines (e.g., borane-pyridine complexes in ). This makes it suitable for multi-step synthetic workflows .
  • Potassium salts (e.g., CAS 936329-97-4) generally exhibit higher aqueous solubility than their hydron counterparts, facilitating purification and handling .

Synthetic Utility: Piperazine-linked trifluoroborates (as in the target compound) are valuable in medicinal chemistry for introducing nitrogen-rich pharmacophores. Alkenyl-substituted trifluoroborates () are precursors for conjugated polymers or stereochemically complex molecules, whereas the target compound’s Boc-piperazine group may serve as a masked amine for late-stage diversification .

Spectroscopic Characterization :

  • Similar compounds in and were characterized via ¹H NMR and HRMS, indicating that the target compound’s purity and structure can be confirmed using these techniques .

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